molecular formula C15H17N3O2 B3897009 2-benzyl-4-(1H-pyrazol-4-ylcarbonyl)morpholine

2-benzyl-4-(1H-pyrazol-4-ylcarbonyl)morpholine

Cat. No. B3897009
M. Wt: 271.31 g/mol
InChI Key: DBQHVYMNUQOMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-4-(1H-pyrazol-4-ylcarbonyl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a morpholine ring, a benzyl group, and a pyrazole ring.

Mechanism of Action

The mechanism of action of 2-benzyl-4-(1H-pyrazol-4-ylcarbonyl)morpholine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the progression of cancer and inflammation. This compound also has the ability to cross the blood-brain barrier and interact with certain receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders.
Biochemical and physiological effects:
In vitro studies have shown that this compound has anticancer and anti-inflammatory effects. This compound has been reported to induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines in immune cells. In vivo studies have also shown that this compound has the ability to reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-benzyl-4-(1H-pyrazol-4-ylcarbonyl)morpholine in lab experiments are its high potency and selectivity towards certain enzymes and receptors. This compound also has the ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, the limitations of using this compound in lab experiments are its low solubility in water and its potential toxicity towards normal cells.

Future Directions

There are several future directions for the research on 2-benzyl-4-(1H-pyrazol-4-ylcarbonyl)morpholine. One direction is to optimize the synthesis method for higher yields and purity. Another direction is to study the structure-activity relationship of this compound to identify more potent and selective analogs. Further research is also needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

2-benzyl-4-(1H-pyrazol-4-ylcarbonyl)morpholine has been studied for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. It has also been used as a ligand in the synthesis of metal complexes for various applications.

properties

IUPAC Name

(2-benzylmorpholin-4-yl)-(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15(13-9-16-17-10-13)18-6-7-20-14(11-18)8-12-4-2-1-3-5-12/h1-5,9-10,14H,6-8,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQHVYMNUQOMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CNN=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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